molecular formula C8H15NO2S B153530 tert-Butyl thiazolidine-3-carboxylate CAS No. 148312-55-4

tert-Butyl thiazolidine-3-carboxylate

Cat. No. B153530
M. Wt: 189.28 g/mol
InChI Key: XMOPVCIMGZUNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl thiazolidine-3-carboxylate is a compound that falls within the category of thiazolidine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and organic synthesis. The tert-butyl group attached to the thiazolidine ring influences the physical and chemical properties of the molecule, potentially enhancing its stability and reactivity for use as an intermediate in synthetic processes or as a pharmacophore in drug design .

Synthesis Analysis

The synthesis of tert-butyl thiazolidine-3-carboxylate and its derivatives involves multiple steps, including protection and deprotection strategies, condensation reactions, and resolution of enantiomers. For instance, the synthesis of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives has been achieved through nucleophilic substitution reactions facilitated by intramolecular hydrogen bonding . Another example is the preparation of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine, which demonstrates the versatility of thiazolidine derivatives in asymmetric synthesis . These synthetic routes often employ protection of the amino group with a tert-butoxycarbonyl (Boc) group, which is a common strategy in peptide synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl thiazolidine-3-carboxylate derivatives is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The substitution pattern on the ring, particularly at the 2 and 4 positions, can significantly affect the molecule's reactivity and interaction with biological targets. Structural determination techniques such as NMR, ESI mass spectrometry, and X-ray crystallography have been employed to elucidate the structures of these compounds .

Chemical Reactions Analysis

tert-Butyl thiazolidine-3-carboxylate derivatives participate in various chemical reactions that are useful in organic synthesis. These reactions include condensation with aldehydes, benzylation of enolates, and Michael additions, which can lead to the formation of complex molecules with high enantiomeric or diastereomeric excess . The reactivity of these compounds can be tuned by modifying the substituents on the thiazolidine ring, enabling the synthesis of a wide range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl thiazolidine-3-carboxylate derivatives are influenced by the steric and electronic effects of the tert-butyl group and other substituents on the thiazolidine ring. These properties include solubility, stability, and basicity, which are important for the compound's behavior in chemical reactions and biological systems. For example, the basicity of a related compound, 1,3-di-tert-butylimidazol-2-ylidene, was studied in different solvents, providing insights into the influence of the tert-butyl group on the molecule's basicity .

Scientific Research Applications

Synthesis of Polyfunctional Thiazolo[3,2-c]pyrimidines

Research has shown a synthetic route to 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives using tert-butyl thiazolidine-3-carboxylate. This process involves cyclocondensation with 1-chlorobenzyl isocyanates, leading to target products in significant yields. This synthesis pathway is notable for its efficiency and convenience (Litvinchuk et al., 2021).

Chiral Auxiliary Applications

Tert-butyl thiazolidine-3-carboxylate has been utilized as a chiral auxiliary in dipeptide synthesis. It's used in the preparation of enantiomerically pure compounds, showcasing its versatility in organic synthesis and potential applications in pharmaceutical research (Studer et al., 1995).

Key Intermediate in Biotin Synthesis

This compound serves as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. The synthesis process from L-cystine demonstrates its importance in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Antibacterial Activities

Tert-butyl thiazolidine-3-carboxylate derivatives have shown potential antibacterial activities. This includes better activity against various bacterial strains than related compounds, indicating its significance in the development of new antibacterial agents (Song et al., 2015).

Sterically Hindered Compounds Synthesis

This chemical has been used in synthesizing 2,3-disubstituted thiazolidin-4-ones, which are sterically hindered compounds. This synthesis demonstrates its utility in creating complex molecular structures, which could have implications in various fields of chemistry (Силин et al., 2012).

Biocompatible Supramolecular Assemblies

Studies have also explored the supramolecular aggregation behavior of tert-butyl thiazolidine-3-carboxylate derivatives. These studies aim to understand their potential applications in gas storage, biosensing, and template catalysis, highlighting its versatility in various scientific fields (Jagtap et al., 2018).

Safety And Hazards

The safety information for “tert-Butyl thiazolidine-3-carboxylate” indicates that it is classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statement is P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .

Future Directions

Thiazoles, the class of compounds to which “tert-Butyl thiazolidine-3-carboxylate” belongs, have shown notable pharmacological actions, making them significant in the chemical world of compounds . They are used in the synthesis of various drugs, including anti-inflammatory and antineoplastic agents . This suggests that “tert-Butyl thiazolidine-3-carboxylate” and similar compounds will continue to be of interest in drug manufacturing and other applications in the future.

properties

IUPAC Name

tert-butyl 1,3-thiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-4-5-12-6-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOPVCIMGZUNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl thiazolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl thiazolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl thiazolidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl thiazolidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl thiazolidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl thiazolidine-3-carboxylate
Reactant of Route 6
tert-Butyl thiazolidine-3-carboxylate

Citations

For This Compound
2
Citations
L Wang, S Nakamura, Y Ito, T Toru - Tetrahedron: Asymmetry, 2004 - Elsevier
The reaction of lithiated N-Boc-thiazolidine and N-Boc-benzothiazolidine with benzophenone in the presence of (−)-sparteine afforded the products with up to 97% ee and 93% ee, …
Number of citations: 31 www.sciencedirect.com
P Lamers, C Bolm - Organic letters, 2018 - ACS Publications
Unprecedented three-dimensional heterocycles are introduced, and their scaffold functionalization is described. A robust synthetic method utilizing cheap commercially available …
Number of citations: 27 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.